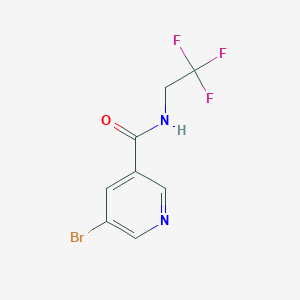![molecular formula C23H29NO4 B1389576 3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline CAS No. 1040682-00-5](/img/structure/B1389576.png)
3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline
Übersicht
Beschreibung
3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline (THFMBA) is a synthetic organic compound that has recently been gaining attention due to its potential applications in scientific research. THFMBA is a derivate of aniline, a commonly used aromatic amine. THFMBA has been studied for its potential use as a versatile reagent in organic synthesis, as well as its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline has been studied for its potential applications in scientific research. It has been used as a versatile reagent in organic synthesis, as it can be used to synthesize a variety of compounds. In addition, 3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline has been studied for its potential use as a fluorescent probe for the detection of proteins and other biomolecules. It has also been studied for its potential use in the synthesis of bioactive compounds, such as small molecule inhibitors of protein-protein interactions.
Wirkmechanismus
The mechanism of action of 3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline is not yet fully understood. However, it is believed that its fluorescent properties are due to the presence of a fluorophore group, which is responsible for the absorption and emission of light. In addition, it is believed that the hydrophobic nature of the compound allows it to interact with proteins and other biomolecules, thus allowing it to be used as a fluorescent probe.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline have not yet been studied extensively. However, some studies have shown that the compound has the potential to modulate the activity of certain enzymes, such as tyrosinase and cyclooxygenase-2. In addition, 3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is commercially available. In addition, it is a relatively stable compound and is not easily degraded. The main limitation of 3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline is its solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline in scientific research. First, further studies are needed to better understand the biochemical and physiological effects of the compound. In addition, further studies are needed to explore the potential use of 3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline as a fluorescent probe for the detection of proteins and other biomolecules. Finally, further studies are needed to explore the potential use of 3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline in the synthesis of bioactive compounds, such as small molecule inhibitors of protein-protein interactions.
Eigenschaften
IUPAC Name |
3-(oxolan-2-ylmethoxy)-N-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-4-19(14-21(5-1)28-17-23-7-3-13-26-23)24-15-18-8-10-20(11-9-18)27-16-22-6-2-12-25-22/h1,4-5,8-11,14,22-24H,2-3,6-7,12-13,15-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAUTJUGDLGDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)CNC3=CC(=CC=C3)OCC4CCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-Ethylphenoxy)propyl]-3-(heptyloxy)aniline](/img/structure/B1389495.png)

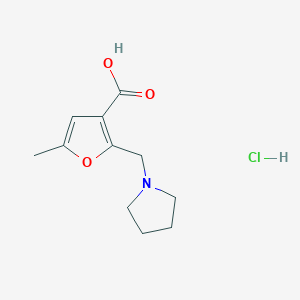

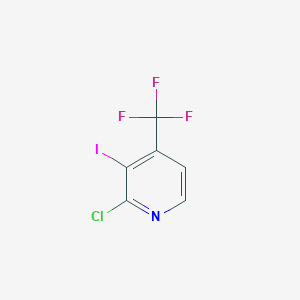
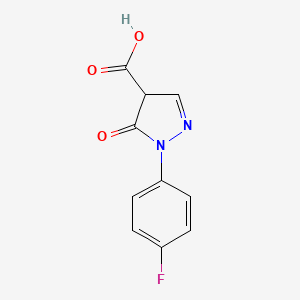
![Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1389508.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate](/img/structure/B1389509.png)
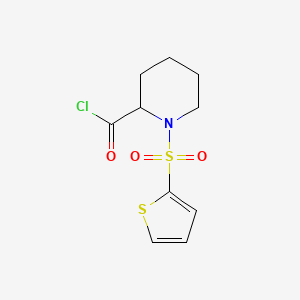

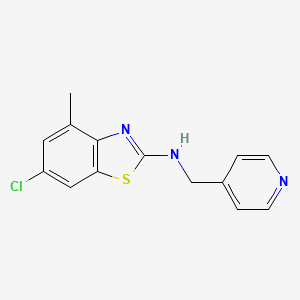
![N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1389514.png)
![5-[(4-Fluorobenzyl)oxy]isoquinoline-1-thiol](/img/structure/B1389515.png)
